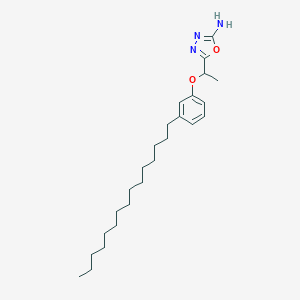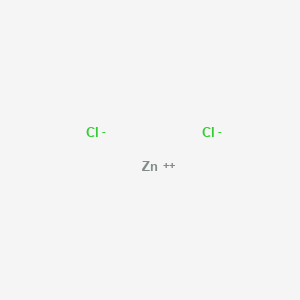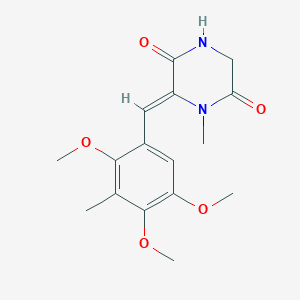
5-カルボキシ-2'-デオキシウリジン
説明
5-Carboxy-2’-deoxyuridine is a nucleoside analogue where the hydrogen at position 5 on the uracil ring is replaced by a carboxy group.
Synthetic Routes and Reaction Conditions:
Oxidation of Thymidine: One of the common methods to synthesize 5-Carboxy-2’-deoxyuridine involves the oxidation of thymidine.
Phosphoropiperidate Precursors: Another efficient method involves the P(V)-N activation method, which synthesizes 5-Carboxy-2’-deoxyuridine directly from phosphoropiperidate precursors.
Industrial Production Methods:
- Industrial production methods for 5-Carboxy-2’-deoxyuridine are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and yield.
Types of Reactions:
Oxidation: 5-Carboxy-2’-deoxyuridine can undergo oxidation reactions, particularly when synthesized from thymidine.
Substitution: The compound can also participate in substitution reactions, especially when modifying the uracil ring.
Common Reagents and Conditions:
Oxidizing Agents: Menadione and other photosensitizers are commonly used in the oxidation process.
Alkaline Conditions: Alkaline hydrolysis is another condition under which 5-Carboxy-2’-deoxyuridine can be synthesized.
Major Products:
- The primary product of these reactions is 5-Carboxy-2’-deoxyuridine itself, with potential by-products depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-Carboxy-2’-deoxyuridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: The compound is incorporated into synthetic oligonucleotides for various biological studies.
Medicine: It serves as a metabolite in the study of antiviral drugs like trifluridine and tipiracil.
作用機序
Target of Action
5-Carboxy-2’-deoxyuridine is a nucleoside analogue . It is a metabolite of Trifluridine and is known to be a product of the base-catalyzed hydrolysis of 5-trifluoromethyl-2’-deoxyuridine
Biochemical Pathways
5-Carboxy-2’-deoxyuridine is involved in the de novo pyrimidine biosynthetic pathway . It is suggested that the metabolic block induced by 5-Carboxy-2’-deoxyuridine has been localized to the de novo pyrimidine biosynthetic pathway between orotate phosphoribosyl transferase and orotidine 5’-phosphate decarboxylase .
Result of Action
5-Carboxy-2’-deoxyuridine has been shown to inhibit the growth of HEp-2 cells . It inhibited growth by 21, 67, and 91% at concentrations of 1.0, 10, and 100 μM, respectively . It had no antiviral activity against herpes simplex virus type 1 or herpes simplex virus type 2 at 1.0 or 10 μM .
生化学分析
Biochemical Properties
5-Carboxy-2’-deoxyuridine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the growth of HEp-2 cells
Cellular Effects
In cellular processes, 5-Carboxy-2’-deoxyuridine has been observed to influence cell function. It inhibits the growth of HEp-2 cells by 21, 67, and 91% at concentrations of 1.0, 10, and 100 μM respectively
Molecular Mechanism
It is not a substrate or an inhibitor of herpes simplex virus type 1 induced deoxythymidine kinase or HEp-2 cell deoxythymidine kinase
Metabolic Pathways
It is known to inhibit the incorporation of [ (14)C]orotate into RNA and DNA
類似化合物との比較
2’-Deoxyuridine: A nucleoside analogue without the carboxy group at position 5.
5-Bromo-2’-deoxyuridine: A halogenated derivative used as a photo-reactive chromophore.
5-Iodo-2’-deoxyuridine: Another halogenated derivative with similar applications as 5-Bromo-2’-deoxyuridine.
Uniqueness:
特性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O7/c13-3-6-5(14)1-7(19-6)12-2-4(9(16)17)8(15)11-10(12)18/h2,5-7,13-14H,1,3H2,(H,16,17)(H,11,15,18)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGYTXTVUMXAOC-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14599-46-3 | |
| Record name | 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14599-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carboxy-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-CARBOXY-2-DEOXYURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP4HBV9HED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![3-[2-(4-Aminophenyl)propan-2-yl]phenol](/img/structure/B46601.png)
